![molecular formula C6H12BrNO B2804698 2-aminoCyclohexanone hydrobromide CAS No. 92511-46-1](/img/structure/B2804698.png)
2-aminoCyclohexanone hydrobromide
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Overview
Description
2-Aminocyclohexanone hydrobromide is a chemical compound with the molecular formula C6H11NO.HBr and a molecular weight of 194.07 . It is a main product in the category of BOC Sciences .
Synthesis Analysis
The synthesis of cis- and trans-2-amino-1-arylcyclohexanols, which are conformationally restricted analogues of the a-adrenergic drugs, involves the condensation of 2-aminocyclohexanone hydrobromide with the appropriate organometallic reagent . Amines can also react with alkyl halides directly to give N-alkylated products .
Molecular Structure Analysis
The molecular structure of 2-Aminocyclohexanone has been analyzed using various techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation .
Scientific Research Applications
Conformational Switching
- pH-Induced Conformational Switching: The trans-2-aminocyclohexanol moiety, a derivative of 2-aminocyclohexanone, exhibits dramatic conformational changes upon protonation. This property has been utilized for pH-induced conformational switching in crown ethers and podands, indicating potential applications in molecular recognition and sensor design (Samoshin et al., 2004).
Asymmetric Catalysis
- Ligands in Asymmetric Catalysis: 2-Aminocyclohexanol derivatives, closely related to 2-aminocyclohexanone, have been used as ligands in asymmetric catalysis. These derivatives demonstrate significant enantioselectivity and efficiency, hinting at their utility in stereoselective synthesis processes (Schiffers et al., 2006).
Synthesis of Organic Compounds
- Facilitating Organic Synthesis: A method involving the reaction of 2-aminocyclohexanone hydrochlorides with phenylhydrazine hydrochlorides has been developed for synthesizing 1-oxo-1,2,3,4-tetrahydrocarbazoles. This process is noted for its simplicity and the easy availability of starting materials, underscoring the role of 2-aminocyclohexanone derivatives in streamlining synthetic pathways (Sheng et al., 2009).
Eco-Catalysis
- Eco-Catalyst Design: The design of a novel tetradentate polyoxometalate eco-catalyst using β-aminocyclohexanone derivatives for synthesis in water exemplifies the environmentally friendly applications of 2-aminocyclohexanone derivatives. This catalyst exhibits high activity and recyclability, offering a sustainable approach to chemical synthesis (Mozafari et al., 2018).
Advanced Chemical Synthesis
- Innovative Synthesis Processes: The synthesis of complex organic molecules like 4,6-dimethyl-tetrahydro- and hexahydro-dibenzothiophene involves intermediates related to 2-aminocyclohexanone. These processes highlight the role of such compounds in advanced organic synthesis and the development of novel chemical entities (Sun et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-aminocyclohexan-1-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.BrH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBRFQLKSVCVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminoCyclohexanone hydrobromide |
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